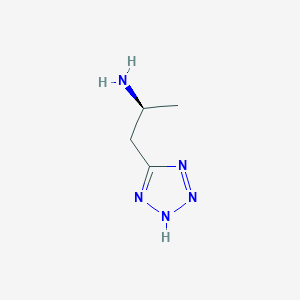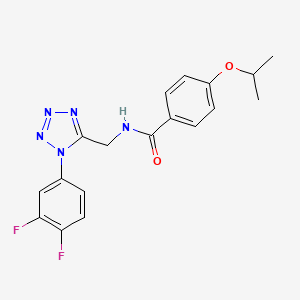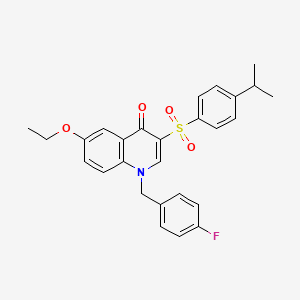![molecular formula C22H22FN3O3 B2565715 N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898455-98-6](/img/structure/B2565715.png)
N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Quinoline derivatives have been synthesized for use as fluorescent chemosensors, particularly for metal ions like Zn2+. For instance, Kim et al. (2016) developed a simple “off-on fluorescence type” chemosensor based on quinoline for Zn2+ in aqueous solutions, highlighting its potential for detecting and quantifying Zn2+ in environmental samples (Kim et al., 2016). Such compounds demonstrate how quinoline derivatives can be applied in environmental monitoring and analysis.
Anticancer Activity
Quinoline derivatives also exhibit anticancer activities. For instance, Wang et al. (2009) studied the anticancer activity of novel synthetic makaluvamine analogs, demonstrating potent in vitro and in vivo anticancer effects (Wang et al., 2009). This suggests that N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide could be explored for its anticancer properties.
Antibacterial Agents
Quinoline-based compounds have been synthesized for their antibacterial properties as well. Kidwai et al. (2000) synthesized quinoline ring-substituted N-(3-chloro-2-(2-fluoro-quinolin-3-yl)-4-oxo-azetidin-1-yl)-octanamides, demonstrating in vitro antibacterial activity against several bacterial strains (Kidwai et al., 2000). This indicates potential applications in developing new antibacterial agents.
Anion Receptors
Quinoline derivatives have been developed as neutral anion receptors with enhanced affinities and selectivities for anions such as fluoride, chloride, and dihydrogen phosphate. Anzenbacher et al. (2000) described the synthesis of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives for this purpose (Anzenbacher et al., 2000). Such applications could be relevant for chemical sensing and environmental monitoring.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-17-6-3-14(4-7-17)9-10-24-21(28)22(29)25-18-12-15-2-1-11-26-19(27)8-5-16(13-18)20(15)26/h3-4,6-7,12-13H,1-2,5,8-11H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULWBWBYSVKHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CC=C(C=C4)F)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2565634.png)



![N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2565640.png)
![(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2565641.png)

![N-[[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]but-2-ynamide](/img/structure/B2565643.png)


![[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2565649.png)


